molecular formula C14H19NO5S B6647330 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid

Katalognummer B6647330
Molekulargewicht: 313.37 g/mol
InChI-Schlüssel: IUUNQDUVUACHQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid, also known as CP-690,550, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. CP-690,550 is a Janus kinase (JAK) inhibitor, which means that it inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors.

Wirkmechanismus

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STAT) proteins, which then translocate to the nucleus and activate gene transcription. Inhibition of JAK enzymes by 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid prevents the activation of STAT proteins and reduces the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been shown to reduce inflammation and autoimmune responses in preclinical studies. In a phase II clinical trial in patients with rheumatoid arthritis, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid was shown to reduce disease activity and improve clinical outcomes compared to placebo. 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has also been studied for its potential therapeutic applications in psoriasis, inflammatory bowel disease, and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid is a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been well characterized. However, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has limitations in terms of its selectivity for JAK enzymes, which may lead to off-target effects and toxicity.

Zukünftige Richtungen

For 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid research include the development of more selective JAK inhibitors, the evaluation of combination therapies with other drugs, and the exploration of its potential applications in other diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid in clinical settings.

Synthesemethoden

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid was first synthesized by Pfizer researchers in 2001. The synthesis method involves the reaction of 5-hydroxy-2-methylbenzoic acid with cyclopropylpropylamine and isobutyl chloroformate to form the intermediate, 5-(2-cyclopropylpropylcarbamoyl)-2-hydroxy-4-methylbenzoic acid. The intermediate is then treated with sulfamic acid to form 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. Inhibition of JAK enzymes has been shown to reduce inflammation and autoimmune responses, which are involved in the pathogenesis of many diseases.

Eigenschaften

IUPAC Name

5-(2-cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-8-5-12(16)11(14(17)18)6-13(8)21(19,20)15-7-9(2)10-3-4-10/h5-6,9-10,15-16H,3-4,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUNQDUVUACHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C2CC2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.